molecular formula C16H17N3O3S2 B2689023 N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921156-44-7

N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2689023
CAS No.: 921156-44-7
M. Wt: 363.45
InChI Key: KQQOQQLWJBWWGJ-UHFFFAOYSA-N
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Description

N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound characterized by a complex structure comprising a pyrazole ring fused with a thiophene moiety and further modified with an acetyl group and a methanesulfonamide group. It has garnered interest in various fields due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound often involves multi-step synthetic routes. Typically, the synthesis begins with the formation of the pyrazole ring, which is then functionalized with a thiophene group. Subsequent steps involve acetylation of the pyrazole nitrogen and introduction of the methanesulfonamide moiety on the phenyl ring. Conditions often include the use of organic solvents such as dichloromethane, catalysts like triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods: Industrial production scales up the laboratory synthesis methods. Techniques such as continuous flow synthesis, automation, and optimization of reaction parameters are employed to achieve efficient production. Industrial methods focus on reducing costs and environmental impact while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions: N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions:

  • Oxidation: : The thiophene ring can be oxidized under strong oxidizing conditions.

  • Reduction: : The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: : Potassium permanganate, m-chloroperoxybenzoic acid (mCPBA)

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide (DMSO)

Major Products Formed:

  • From oxidation, sulfoxides or sulfones may be formed.

  • Reduction may yield secondary alcohols.

  • Substitution reactions may yield derivatives with varied functional groups in place of the methanesulfonamide.

Scientific Research Applications

N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide finds applications in various domains:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for potential enzyme inhibition properties.

  • Medicine: : Investigated for anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the development of novel materials and polymers.

Comparison with Similar Compounds

  • N-{2-[1-acetyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • N-{2-[1-acetyl-5-(benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Uniqueness: The presence of the thiophene ring differentiates it from other similar compounds, potentially enhancing its electronic properties and interaction with biological targets. This structural uniqueness may translate to distinct biological activities and applications.

N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a fascinating compound with diverse applications and potential. Its unique structure allows for varied chemical reactions, and its role in scientific research continues to unfold.

Properties

IUPAC Name

N-[2-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-8-5-9-23-16)10-14(17-19)12-6-3-4-7-13(12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOQQLWJBWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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